1-(5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}furan-2-yl)ethanone
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Overview
Description
1-(5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}furan-2-yl)ethanone is an organic compound that features a furan ring substituted with a hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}furan-2-yl)ethanone typically involves the reaction of 2,4-dinitrophenylhydrazine with a furan derivative. One common method includes the reaction of 2,4-dinitrophenylhydrazine with 5-formylfuran in the presence of an acid catalyst to yield the desired hydrazone . The reaction is usually carried out in an ethanol solvent under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}furan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxide derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
1-(5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}furan-2-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}furan-2-yl)ethanone involves its interaction with biological targets, such as enzymes and receptors. The compound’s hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dinitrophenyl)hydrazono-4-oxothiazolidine: Similar in structure but contains a thiazolidine ring instead of a furan ring.
2-(2,4-Dinitrophenyl)hydrazono-4-oxothiazolidine-5-ylidene: Another related compound with a thiazolidine ring and additional substituents.
Uniqueness
1-(5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}furan-2-yl)ethanone is unique due to its furan ring, which imparts different electronic and steric properties compared to thiazolidine derivatives. This uniqueness can lead to distinct reactivity and biological activity profiles, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H10N4O6 |
---|---|
Molecular Weight |
318.24 g/mol |
IUPAC Name |
1-[5-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]furan-2-yl]ethanone |
InChI |
InChI=1S/C13H10N4O6/c1-8(18)13-5-3-10(23-13)7-14-15-11-4-2-9(16(19)20)6-12(11)17(21)22/h2-7,15H,1H3/b14-7+ |
InChI Key |
BBEWFCRDSFKZKR-VGOFMYFVSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(O1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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